molecular formula C11H12N2 B1627493 2-(Quinolin-3-YL)ethanamine CAS No. 776333-52-9

2-(Quinolin-3-YL)ethanamine

Cat. No.: B1627493
CAS No.: 776333-52-9
M. Wt: 172.23 g/mol
InChI Key: QECIVNFEWUNEPX-UHFFFAOYSA-N
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Description

Contextualization of the Quinoline (B57606) Moiety in Bioactive Molecules

The quinoline scaffold, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the development of bioactive compounds. rsc.orgorientjchem.org Often described as a "privileged structure," the quinoline moiety is a recurring feature in a wide array of natural and synthetic molecules that exhibit significant biological and pharmaceutical properties. rsc.org Its unique structure allows it to interact with various biological targets, making it a versatile template in drug design. orientjchem.orgijppronline.com

The historical significance of quinoline is rooted in the discovery of quinine, an alkaloid used for its antimalarial properties. rsc.orgmdpi.com Since then, the quinoline core has been integrated into numerous drugs with a broad spectrum of activities. rsc.org Research has extensively documented the role of quinoline derivatives as potent agents in several therapeutic areas. orientjchem.orgijppronline.com These activities include anticancer, antimalarial, antimicrobial, anti-inflammatory, antioxidant, and antiviral effects. rsc.orgijppronline.comtandfonline.comtandfonline.com The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its pharmacological profile, making it a subject of continuous research and development. frontiersin.org

Table 1: Selected Biological Activities of Quinoline Derivatives

Biological Activity Description Example Compounds (General)
Antimalarial Quinoline derivatives, particularly 4-aminoquinolines, are fundamental in malaria treatment by interfering with parasite processes. rsc.org Chloroquine, Quinine, Mefloquine rsc.org
Anticancer These compounds can induce apoptosis, disrupt cell migration, and inhibit angiogenesis in cancer cells. rsc.org Camptothecin (B557342), Topotecan (B1662842) rsc.org
Antibacterial Fluoroquinolones are a well-known class of antibiotics based on the quinoline structure. rsc.org Ciprofloxacin rsc.org
Anti-inflammatory Certain quinoline derivatives have demonstrated the ability to modulate inflammatory pathways. ijppronline.comtandfonline.com N/A
Antiviral The quinoline scaffold has been explored for its potential to inhibit viral replication, including against HIV. rsc.orgijppronline.com N/A
Antitubercular Some quinoline-based drugs have been developed to combat tuberculosis. rsc.org Bedaquiline rsc.org

Significance of the Ethanamine Side Chain in Medicinal Chemistry

The ethanamine side chain, particularly as part of a 2-heteroarylethylamine structure, is a crucial motif in medicinal chemistry. d-nb.info It is a key component of many biologically active molecules, including numerous neurotransmitters and pharmaceuticals. d-nb.info The presence of the amino group and the two-carbon linker provides a combination of basicity and conformational flexibility, which is vital for molecular recognition at biological targets. cymitquimica.commdpi.com

The concept of bioisosteric replacement is central to the importance of the ethylamine (B1201723) moiety; it is often used as a scaffold to expand the chemical space around a lead compound to improve properties like potency, selectivity, and pharmacokinetics. d-nb.info For instance, tryptamine, or 2-(indole-3-yl)ethylamine, is the backbone for the neurotransmitter serotonin (B10506) and a vast number of compounds targeting the central nervous system. d-nb.info

Modifications to the ethylamine side chain, such as N-alkylation or substitution on the ethyl group, can significantly influence a compound's biological activity. nih.gov The flexibility of this side chain allows it to adopt various conformations, enabling it to bind effectively to different receptors and enzymes. mdpi.com This adaptability makes the ethanamine group a valuable building block for designing new therapeutic agents. chemimpex.com

Overview of Academic Research Domains for 2-(Quinolin-3-YL)ethanamine and Related Structures

This compound itself is a chemical entity that serves as a versatile scaffold for further chemical modifications in drug discovery. cymitquimica.com Its structure, featuring a basic amino group, makes it suitable for reactions like alkylation and acylation to generate a library of derivatives for biological screening. cymitquimica.com While specific, extensive research on the parent compound is not widely published, studies on closely related N-substituted quinolin-3-yl-ethanamine analogs highlight the research domains this class of compounds occupies.

A significant area of investigation is in the development of novel anti-infective agents. Inspired by marine sponge-derived alkaloids, researchers have synthesized and evaluated N-(2-arylethyl)quinolin-3-amines as potential anti-mycobacterial agents. nih.gov Structure-activity relationship (SAR) studies in this context have demonstrated the importance of the N-(2-arylethyl)quinolin-3-amine framework for potent activity. nih.gov

In another vein of antibacterial research, quinoline derivatives featuring amine side chains at different positions have been explored as inhibitors of bacterial ATP synthase. nih.gov For example, a series of C2-amine substituted quinolines were synthesized and tested against the ATP synthase of Pseudomonas aeruginosa, a challenging pathogenic bacterium. nih.gov This line of inquiry aims to develop new antibiotics to combat drug-resistant infections. nih.gov

The structural motif is also present in more complex molecules designed for specific targets. For instance, 2-(2-Quinolin-6-yl-1H-indol-3-yl)-ethylamine has been synthesized as a research chemical. sigmaaldrich.com Furthermore, the saturated analog, 2-(3,4-Dihydro-2H-quinolin-1-yl)ethylamine, is recognized as a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. chemimpex.com

Table 2: Properties of this compound and Related Structures

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number
This compound C₁₁H₁₂N₂ 172.23 776333-52-9 cymitquimica.comchemsrc.com
2-(Quinolin-4-yl)ethan-1-amine C₁₁H₁₂N₂ 172.23 860720-12-3 lookchem.com
2-(2-Quinolin-6-yl-1H-indol-3-yl)-ethylamine hydrochloride C₁₉H₁₈ClN₃ 323.82 904816-15-5 sigmaaldrich.com
2-(3,4-Dihydro-2H-quinolin-1-yl)ethylamine C₁₁H₁₆N₂ 176.26 37481-18-8 chemimpex.com

Table 3: Summary of Research on this compound and Analogs

Research Area Focus Key Findings
Anti-mycobacterial Agents Synthesis and evaluation of N-(2-arylethyl)quinolin-3-amines inspired by marine alkaloids. nih.gov The N-(2-arylethyl)quinolin-3-amine skeleton was identified as a promising scaffold for anti-mycobacterial activity. nih.gov
Antibacterial ATP Synthase Inhibitors Development of quinoline derivatives with amine side chains to target P. aeruginosa ATP synthase. nih.gov Amine basicity and the position of the nitrogen on the side chain were found to influence inhibitory activity against bacterial ATP synthase. nih.gov

| Medicinal Chemistry Scaffolds | Use of related structures as building blocks for new therapeutics. chemimpex.com | 2-(3,4-Dihydro-2H-quinolin-1-yl)ethylamine is a versatile intermediate for synthesizing drugs targeting neurological disorders. chemimpex.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-quinolin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECIVNFEWUNEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601209
Record name 2-(Quinolin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776333-52-9
Record name 2-(Quinolin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Quinolin 3 Yl Ethanamine and Its Derivatives

Development of Novel and Efficient Synthetic Protocols

The synthesis of quinoline (B57606) scaffolds, the core of 2-(quinolin-3-yl)ethanamine, has been the subject of extensive research, leading to the development of numerous classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions. acgpubs.org However, many of these traditional approaches are often limited by harsh reaction conditions, the use of hazardous reagents, and limited substrate scope. acgpubs.orgnih.gov Consequently, significant effort has been directed towards creating novel, more efficient, and versatile synthetic protocols. Modern strategies increasingly employ transition-metal catalysis, oxidative annulation, and multi-component reactions to construct the quinoline ring system and its derivatives with greater precision and atom economy. nih.govmdpi.com

Recent advancements have focused on catalytic systems that enable C-H bond activation, dehydrogenative coupling, and cyclization cascades, providing streamlined access to polysubstituted quinolines from simple and readily available starting materials. mdpi.comnsf.gov These innovative methods often offer milder reaction conditions, broader functional group tolerance, and higher yields compared to their classical counterparts. nih.gov

Ruthenium-Catalyzed Three-Component Reactions

A highly efficient, step-economical approach for synthesizing 2,3-disubstituted quinoline derivatives involves a ruthenium-catalyzed three-component deaminative coupling reaction. nsf.gov This protocol utilizes anilines, aldehydes, and allylamines, which undergo a sequence of imine formation, deaminative coupling, and annulation to yield the final quinoline product. A key advantage of this method is the avoidance of reactive reagents and the formation of wasteful byproducts. nsf.gov The Ru-H complex, (PCy3)2(CO)RuHCl, has proven to be a particularly effective catalyst for this transformation. nsf.gov For instance, the reaction of 3,5-dimethoxyaniline (B133145) with various benzaldehydes and triallylamine (B89441) produces the corresponding quinoline products in good yields. nsf.gov

Table 1: Ruthenium-Catalyzed Synthesis of 2,3-Disubstituted Quinolines nsf.gov Reaction Conditions: 3,5-dimethoxyaniline (0.3 mmol), aldehyde (0.3 mmol), triallylamine (0.3 mmol), (PCy3)2(CO)RuHCl (5 mol%), 1,2-dichloroethane (B1671644) (1.5 mL), 120 °C, 20 h.

Aldehyde Substituent (R) Product Yield (%)
4-CF₃ 2-(Trifluoromethyl)phenyl-3-allyl-5,7-dimethoxyquinoline 62
4-Cl 2-(4-Chlorophenyl)-3-allyl-5,7-dimethoxyquinoline 65
4-F 2-(4-Fluorophenyl)-3-allyl-5,7-dimethoxyquinoline 68
4-Me 2-(p-Tolyl)-3-allyl-5,7-dimethoxyquinoline 71
H 2-Phenyl-3-allyl-5,7-dimethoxyquinoline 75

This catalytic system is also applicable to the synthesis of tricyclic quinoline derivatives when cyclic enamines are used instead of allylamines. nsf.gov Furthermore, cationic ruthenium-hydride complexes have been shown to effectively catalyze the regioselective coupling of benzocyclic amines and terminal alkynes to form tricyclic quinoline structures. nih.gov

Other Transition-Metal-Catalyzed Syntheses

A variety of other transition metals, including nickel, copper, and rhodium, have been successfully employed to catalyze the synthesis of quinoline derivatives through diverse mechanisms. nih.gov

Nickel Catalysis: Nickel-catalyzed protocols have been developed for the synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols and ketones. nih.gov This method proceeds via a sequential acceptorless dehydrogenation and condensation process, offering a broad substrate scope with low catalyst loading. nih.gov

Copper Catalysis: Copper-catalyzed reactions represent an efficient pathway for quinoline synthesis. One notable example is the N-heterocyclic carbene copper-catalyzed indirect Friedländer reaction, which couples 2-aminobenzyl alcohol and aryl ketones using DMSO as an oxidant at room temperature to afford quinolines in yields ranging from 40% to 95%. nih.gov

Rhodium Catalysis: Rhodium complexes can catalyze the synthesis of functionalized quinolines from hydrazones of 2-aminoacetophenone (B1585202) and alkynes under base- and oxidant-free conditions. nih.gov Rh(III) catalysts have also been used for the tunable, stepwise dimerization of 2-alkynylanilines to produce 3-(2-aminophenyl)quinolines. nih.gov

Multi-step Synthesis of Complex Derivatives

The synthesis of more complex molecules incorporating the quinoline-3-yl moiety often requires multi-step reaction sequences. For example, a novel iminothiazoline analogue, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, was synthesized in a multi-step process. nih.gov The synthesis began with the reaction of pentanoyl chloride and potassium thiocyanate, followed by the addition of 3-aminoquinoline (B160951) to form an acyl thiourea (B124793) intermediate. This intermediate was then reacted with p-bromophenacylbromide to yield the final product. nih.gov

Another example is the synthesis of novel pyrazoline derivatives. The synthesis of 1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one was achieved through the cyclocondensation of (E)-1-(2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one with hydrazine (B178648) hydrate (B1144303) in propionic acid. mdpi.com The precursor chalcone (B49325) was prepared by reacting 3-acetyl-2-methyl-4-phenylquinoline (B5892346) with benzaldehyde. mdpi.com

Table 2: Selected Multi-step Syntheses of Quinoline Derivatives

Target Derivative Key Reaction Steps Starting Materials Reference
(Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide 1. Acyl thiourea formation2. Cyclization with phenacylbromide Pentanoyl chloride, Potassium thiocyanate, 3-aminoquinoline, p-Bromophenacylbromide nih.gov
1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one 1. Claisen-Schmidt condensation (Chalcone formation)2. Cyclocondensation with hydrazine hydrate 3-Acetyl-2-methyl-4-phenylquinoline, Benzaldehyde, Hydrazine hydrate mdpi.com
2H- nsf.govresearchgate.netoxaselenepino[5,6-b]quinolin-3(5H)-ones 1. Formylation (Vilsmeier-Haack)2. Selenation with NaHSe3. Reduction with NaBH₄4. Reaction with chloroacetic acid5. Cyclization with P₂O₅ Substituted acetanilides researchgate.net

These examples highlight the modular nature of synthetic strategies, allowing for the construction of diverse and complex molecular architectures based on the this compound framework.

Chemical Derivatization and Structure Activity Relationship Sar Studies of 2 Quinolin 3 Yl Ethanamine Analogues

Systematic Modification of the Ethanamine Moiety

The ethanamine side chain of the 2-(quinolin-3-yl)ethanamine scaffold offers multiple points for modification, including the amine group and the ethyl linker. SAR studies have shown that changes to this moiety can significantly impact biological activity.

Systematic modifications to the side chain have yielded key insights:

N-Substitution: In related quinolinol compounds, the addition of a simple 2-amino group resulted in activity similar to the unsubstituted parent compound. However, introducing larger 2-alkyl amine groups led to a drastic reduction in inhibitory function, suggesting that steric bulk near the quinoline (B57606) core can be detrimental.

Chain Length and Composition: In one study, the replacement of a phenyl group on the side chain with a 2-naphthyl group resulted in an analogue with good anti-mycobacterial activity, whereas a 1-naphthyl analogue showed markedly reduced activity. nih.gov This underscores that the specific conformation and electronic properties of the side chain are crucial for precise recognition by a biological target. nih.gov

Amine Variants: The importance of the amine's basicity and its ability to form hydrogen bonds is a recurrent theme. In studies of indolo[3,2-c]quinolines, modifying the ω-aminoalkylamines at the C6 position was a key area of investigation. nih.gov

Table 1: Impact of Ethanamine Moiety Modification on Biological Activity

Modification TypeSpecific ChangeObserved Effect on ActivityReference
N-AlkylationIntroduction of N-alkyl groupsModulates activity, with larger groups sometimes reducing potency. nih.gov
Side Chain Aryl GroupReplacement of phenyl with 2-naphthylMaintained or improved anti-mycobacterial activity. nih.gov
Side Chain Aryl GroupReplacement of phenyl with 1-naphthylMarkedly reduced anti-mycobacterial activity. nih.gov
Amine ReplacementConversion to an ether analogueExplored to determine the importance of the secondary amine. nih.gov
Chain Length HomologationIncrease in alkyl chain lengthPositively influenced antiplasmodial activity in 4-aminoquinolines. asm.org

Substituent Effects on the Quinoline Core

The quinoline ring itself provides a rich canvas for structural modification. The type, position, and electronic properties of substituents on this bicyclic system profoundly influence the molecule's physicochemical properties and its interactions with biological targets. semanticscholar.org

SAR studies have revealed that even minor changes to the quinoline core can lead to significant shifts in biological activity. For example, the position of substituents is a critical factor. In some studies on anticancer quinolines, derivatives with substitutions at the C2 and C3 positions were found to be more active than those substituted at C4 and C8.

Key findings on quinoline core substitution include:

Halogenation: The introduction of halogen atoms, particularly fluorine and chlorine, is a common strategy to enhance activity. A fluorine atom at the C6 position has been shown to significantly boost antibacterial potency. smolecule.com In a series of 6-substituted 2-styrylquinolines, chloro-substituted analogues demonstrated potent antiplasmodial activity.

Positional Importance: The C6 position has been identified as a key site for modification. In one investigation, moving a nitro group on an attached styryl ring from the para-position to the ortho- or meta-position led to decreased activity. In another study of NorA efflux pump inhibitors, the C6 position of the quinoline core was a major focus for optimization. mdpi.com Similarly, studies on 6,8-disubstituted quinolines found that changing the functional groups at these positions resulted in varied anticancer activities. researchgate.net

These examples highlight that the quinoline core is not a passive scaffold; its substituent pattern dictates the molecule's electronic distribution, lipophilicity, and steric profile, all of which are essential for its biological function.

Table 2: Influence of Quinoline Core Substituents on Biological Activity

PositionSubstituentObserved Effect on ActivityReference
C6-F (Fluoro)Enhances antibacterial and antiplasmodial activity. smolecule.com
C6-Cl (Chloro)Potent antiplasmodial activity. nih.gov
C6-OCH₃ (Methoxy)Increased potency in some antimalarial analogues. nih.gov
C2, C3General SubstitutionOften associated with higher anticancer activity compared to other positions.
C6, C8-Br, -CN, -Ph, -OCH₃Varied anticancer activities depending on the specific substituent. researchgate.net
C2-CF₃Associated with potent antiviral activity.

Rational Design and Synthesis of Advanced Quinoline-Ethanamine Derivatives

The development of advanced quinoline derivatives has moved beyond simple trial-and-error, now relying on rational design strategies and sophisticated synthetic methodologies. nih.govmdpi.com These approaches aim to create molecules with improved potency, selectivity, and pharmacokinetic properties.

Rational design often begins with a known active compound or a pharmacophore model. mdpi.com A pharmacophore is an abstract representation of all the steric and electronic features necessary for a molecule to interact with a specific biological target. One powerful technique is scaffold hopping , where the core of a known inhibitor is replaced with a different, structurally distinct scaffold while preserving the key interacting functional groups. This can lead to novel compounds with different physical properties but the same biological function.

Modern synthetic chemistry provides a versatile toolbox for constructing these designed molecules. Key strategies include:

Multicomponent Reactions (MCRs): These reactions, such as the Povarov reaction, combine three or more starting materials in a single step to rapidly build complex molecular structures like 2,3-disubstituted quinolines. nih.gov This approach is highly efficient and allows for the creation of large libraries of compounds for screening. nih.gov

Catalyst-Mediated Synthesis: Transition metals like ruthenium and palladium are used to catalyze complex bond-forming reactions under mild conditions. nsf.govrsc.org For example, a ruthenium-catalyzed three-component reaction has been developed for the step-efficient synthesis of 2,3-disubstituted quinolines from anilines, aldehydes, and amines. nsf.govrsc.org

Modular Synthesis: This approach involves creating a core scaffold with several points for diversification that can be modified independently. nih.gov One such strategy introduced a quinoline-based probe with three distinct domains that could be engineered for different purposes through regioselective palladium-catalyzed cross-coupling reactions. nih.gov This allows for the combinatorial development of diverse derivatives. nih.gov

Photocatalysis: Light-mediated reactions offer green and efficient synthetic routes. A photocatalytic method has been used to generate imine radicals which can then undergo intramolecular reactions to form either 2,3-disubstituted or 3,4-disubstituted quinolines, depending on the reaction conditions. chemrxiv.org

These advanced design and synthesis strategies enable chemists to move beyond simple analogues and create highly tailored molecules designed for specific purposes.

Computational Assistance in SAR Elucidation and Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to understand SAR and predict the activity of new compounds before they are synthesized. nih.gov These in silico techniques save time and resources by focusing experimental efforts on the most promising candidates.

Key computational methods applied to quinoline derivatives include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govderpharmachemica.comnih.gov By analyzing the binding pose, researchers can understand key interactions (like hydrogen bonds and hydrophobic contacts) and predict binding affinity. Docking studies have been used to explain why certain quinoline derivatives are potent inhibitors and to guide the design of new ones. tandfonline.comrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the 3D shape and electronic properties of the molecules. tandfonline.comnih.govdovepress.com These models generate contour maps that highlight regions where modifying the structure (e.g., adding bulky or electron-withdrawing groups) is likely to increase or decrease activity. dovepress.com

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups required for biological activity. The resulting pharmacophore can be used as a template for virtual screening of large compound databases to find new, structurally diverse molecules that fit the model and are likely to be active. rsc.org

Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. nih.govnih.gov It can predict various molecular properties, such as geometric parameters, ionization potential, and chemical reactivity, which helps in understanding the fundamental characteristics of the designed compounds.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex. nih.govtandfonline.com This can confirm the stability of binding poses predicted by docking and reveal how the protein and ligand adapt to each other. tandfonline.com

Together, these computational approaches provide a detailed, atom-level understanding of SAR, enabling the rational design and prioritization of novel this compound derivatives for synthesis and testing. tandfonline.com

Biological and Pharmacological Investigations of 2 Quinolin 3 Yl Ethanamine Analogues

Mechanistic Exploration of Biological Interactions

The biological effects of 2-(quinolin-3-YL)ethanamine analogues are rooted in their ability to interact with specific molecular targets, including receptors, enzymes, and other components of cellular signaling pathways. Understanding these interactions at a molecular level is crucial for the rational design of new therapeutic agents.

Analogues of this compound have been explored for their ability to bind to and modulate the activity of various receptors, particularly those involved in neurotransmission.

Muscarinic Acetylcholine (B1216132) Receptors (mAChRs) are a family of G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Their dysfunction has been linked to several neurological disorders. While direct binding data for this compound itself is limited, studies on structurally related quinuclidine (B89598) derivatives, which also feature a nitrogen-containing bicyclic system, have demonstrated significant affinity for mAChRs. For instance, novel quinuclidinyl N-phenylcarbamate analogues have been synthesized and shown to exhibit high affinity for all five muscarinic receptor subtypes (M1-M5). One lead analogue, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate, displayed Ki values in the nanomolar range across all subtypes, acting as a muscarinic agonist. Another compound from the same series showed a 17-fold selectivity for M3 over M2 receptors. These findings suggest that the quinoline-ethylamine scaffold could serve as a basis for developing novel mAChR modulators.

Serotonin (B10506) 5-HT1D Receptors are a subtype of serotonin receptors that have been implicated in the pathophysiology of migraine and depression. Research has led to the discovery of potent 5-HT1A/1B/1D receptor antagonists derived from 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3-ones. Furthermore, a series of 5-(piperidinylethyloxy)quinoline derivatives have been identified as potent ligands for 5-HT1A, 5-HT1B, and 5-HT1D receptors. These studies highlight the potential of quinoline-containing structures to interact with serotonin receptor subtypes. While specific binding affinities for this compound analogues at the 5-HT1D receptor are not extensively documented in the provided results, the general affinity of quinoline (B57606) derivatives for this receptor family suggests a promising area for future investigation.

The inhibitory activity of this compound analogues against various enzymes has been a significant area of investigation, revealing their potential to modulate key pathological processes.

Elastase is a serine protease that can degrade elastin, a key component of the extracellular matrix. Its overactivity is implicated in various inflammatory diseases. A series of quinoline-united Schiff base derivatives (Q1-Q13) were synthesized and evaluated for their elastase inhibitory activity. Notably, compound Q11 demonstrated potent inhibition with an IC50 value of 0.897 µM, which is significantly more potent than the standard drug oleanolic acid (IC50 = 13.426 µM). Kinetic studies revealed that Q11 acts as a competitive inhibitor of elastase. Another study on a quinoline-based iminothiazoline derivative also reported strong potential against elastase with an inhibition value of 1.21 µM.

Adenine Phosphoribosyltransferase (APRT) is an enzyme involved in the purine (B94841) salvage pathway. While direct inhibition of APRT by this compound analogues is not well-documented in the provided search results, the general ability of quinoline derivatives to interact with enzymes of purine metabolism warrants further investigation.

Cholinesterases , including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial for the breakdown of acetylcholine. Their inhibition is a key strategy in the management of Alzheimer's disease. Novel 3,4-dihydro-2(1H)-quinoline-O-alkylamine derivatives have been designed and shown to exhibit potent and balanced inhibitory activities against both cholinesterases and monoamine oxidases. For example, one of the most promising compounds, TM-33 , displayed IC50 values of 0.56 µM and 2.3 µM for eel AChE and equine BuChE, respectively. Molecular modeling suggests that this compound binds to both the catalytic active site and the peripheral anionic site of AChE.

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. N-Aryl oxamic acid-based inhibitors containing a quinoline core have been developed as highly potent and selective inhibitors of Mycobacterium tuberculosis PTPB (mPTPB), a close homolog of human PTP1B. For instance, a phenylethynyl-containing analogue showed an IC50 value of 0.19 µM against mPTPB. This suggests that the quinoline scaffold can be effectively utilized to design inhibitors of PTPs.

Table 1: Enzyme Inhibition by this compound Analogues

Compound/Analogue Type Target Enzyme IC50 (µM) Reference
Quinoline Schiff Base (Q11) Elastase 0.897
Quinoline-based iminothiazoline Elastase 1.21
3,4-dihydro-2(1H)-quinoline-O-alkylamine (TM-33) Acetylcholinesterase (eel) 0.56
3,4-dihydro-2(1H)-quinoline-O-alkylamine (TM-33) Butyrylcholinesterase (equine) 2.3

The structural similarity of this compound to known monoamine neurotransmitters suggests potential interactions with their respective systems. Quinoline derivatives have been investigated for their effects on neurotransmitter reuptake and metabolism. For instance, certain 3,4-dihydro-2H-benzoxazinones with a quinoline moiety have been found to be potent inhibitors of the serotonin transporter (SERT), in addition to their antagonist activity at 5-HT1A/1B/1D receptors. Furthermore, novel 3,4-dihydro-2(1H)-quinoline-O-alkylamine derivatives have been shown to inhibit monoamine oxidase A and B (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters. The compound TM-33, for example, exhibited potent inhibition of hMAO-A and hMAO-B with IC50 values of 0.3 µM and 1.4 µM, respectively. These findings indicate that the quinoline-ethylamine scaffold could be a valuable template for developing agents that modulate neurotransmitter levels in the brain.

ATP synthase is a crucial enzyme for cellular energy production. Recently, it has emerged as a promising target for the development of novel antibacterial agents. A series of quinoline derivatives have been identified as inhibitors of ATP synthase in Pseudomonas aeruginosa. Structure-activity relationship studies revealed that substitutions at the C2 position of the quinoline ring with various amine-containing side chains significantly influenced the inhibitory potency. For example, some C2-substituted quinolines with a benzyl (B1604629) sulfide (B99878) at the C1 position showed potent inhibition of P. aeruginosa ATP synthase with IC50 values in the low micromolar range.

Assessment of Therapeutic Potential through In Vitro Bioassays

The therapeutic potential of this compound analogues has been further explored through a variety of in vitro bioassays, particularly focusing on their antimicrobial spectrum.

Quinoline-based structures have a long history as antimicrobial agents, and analogues of this compound have demonstrated a broad spectrum of activity against various pathogens.

Antibacterial and Antifungal Activity: A number of quinoline derivatives have been synthesized and tested for their antibacterial and antifungal properties. For example, a series of N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivatives showed good to excellent activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. Some of these compounds exhibited minimum inhibitory concentrations (MICs) as low as 62.5 µg/mL against E. coli. Similarly, quinolyl hydrazones have displayed promising antimicrobial activity with MIC values ranging from 6.25 to 100 µg/mL against various pathogenic strains.

Antiviral Activity: The antiviral potential of quinoline analogues has also been investigated. A series of novel quinoline analogues were identified as potent anti-enterovirus D68 (EV-D68) agents that target the viral protein VP1. One of the most potent compounds exhibited an EC50 value ranging from 0.05 to 0.10 µM against various EV-D68 strains. Quinolines have also been reported to show activity against other viruses, including herpes simplex virus and influenza virus.

Anti-Mycobacterial Activity: The emergence of drug-resistant Mycobacterium tuberculosis has spurred the search for new anti-mycobacterial agents. Inspired by a marine sponge-derived alkaloid, a series of N-(2-arylethyl)quinolin-3-amines were synthesized and evaluated for their activity against M. bovis BCG. A quinoline analogue that mimics the AC ring of the natural product showed good anti-mycobacterial activity with a MIC of 6.25 µM. Another study on 4-amino substituted 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives reported a MIC of 3.13 µg/mL against M. tuberculosis H37Rv for the most effective compound.

Table 2: Antimicrobial Spectrum of this compound Analogues and Related Quinoline Derivatives

Compound/Analogue Type Pathogen Activity (MIC/EC50) Reference
N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline E. coli 62.5 µg/mL (MIC)
Quinolyl hydrazone Pathogenic bacteria 6.25 - 100 µg/mL (MIC)
Oxadiazole-substituted quinoline Enterovirus D68 0.05 - 0.10 µM (EC50)
N-(2-arylethyl)quinolin-3-amine M. bovis BCG 6.25 µM (MIC)

Antiprotozoal and Antiparasitic Efficacy (e.g., Anti-Leishmanial Activity)

The quinoline scaffold is a significant pharmacophore in the development of antiprotozoal and antiparasitic agents. researchgate.net Hybrid compounds incorporating the quinoline structure have demonstrated notable activity against a range of parasites, including those responsible for leishmaniasis and malaria. researchgate.net

A series of quinoline-chalcone and quinoline-pyrazoline hybrids have been synthesized and evaluated for their antiprotozoal effects. researchgate.net For instance, a hybrid compound featuring a 2,2-(ethylenedioxy)bis(ethylamine) linker exhibited nearly seven times the anti-amastigote activity against Leishmania donovani, the causative agent of visceral leishmaniasis, when compared to other analogues in the same series. researchgate.net While these compounds were less potent than the clinical antileishmanial drug amphotericin B, their activity against both Plasmodium and Leishmania strains suggests their potential as lead compounds for treating co-infections. researchgate.net

Further research into 2-substituted quinolines has identified them as a source of molecules with anti-leishmanial activity and low toxicity. researchgate.net In one study, a series of pyrano[3,2-c]quinolonine analogues were assessed for their efficacy against various parasites. scirp.org Additionally, N-{2-[(7-chloroquinolin-4-yl)amino]ethyl}urea derivatives have been synthesized and tested against several protozoa, including Leishmania mexicana. researchgate.net One compound from this series, N-(4-Butoxyphenyl)-N'-{2-[(7-chloroquinolin-4-yl)amino]ethyl}urea, proved to be as active as pentamidine (B1679287) against L. mexicana. researchgate.net

The development of simplified analogues of the marine sponge-derived alkaloid 3-(phenethylamino)demethyl(oxy)aaptamine has also yielded promising anti-mycobacterial agents. nih.govresearchgate.net Truncation of the natural product's complex ring system led to N-(2-arylethyl)quinolin-3-amine derivatives with significant activity against Mycobacterium bovis BCG. nih.gov

Quinazolinone derivatives, which share a bicyclic heterocyclic structure with quinolines, have also been investigated for their antiprotozoal properties. A study on 2-aroyl quinazolinones demonstrated their efficacy against Trypanosoma brucei, Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania infantum. nih.gov

Table 1: Antiprotozoal and Antiparasitic Activity of Selected Quinoline Analogues

Compound/Analogue TypeTarget Organism(s)Key Findings
Quinoline-pyrazoline hybrid with 2,2-(ethylenedioxy)bis(ethylamine) linkerLeishmania donovani~7-fold higher anti-amastigote activity compared to other analogues in the series. researchgate.net
N-(4-Butoxyphenyl)-N'-{2-[(7-chloroquinolin-4-yl)amino]ethyl}ureaLeishmania mexicanaActivity comparable to pentamidine. researchgate.net
N-(2-arylethyl)quinolin-3-amine skeletonMycobacterium bovis BCGGood anti-mycobacterial activity under aerobic conditions. nih.gov
2-Aroyl quinazolinones (KJ1, KJ10)Trypanosoma brucei, T. b. rhodesienseIC50 values of 4.7 µM and 1.1 µM, respectively. nih.gov

Anticancer and Antitumor Properties

The quinoline nucleus is a well-established scaffold in the design of anticancer drugs, with derivatives showing efficacy through various mechanisms such as apoptosis induction, inhibition of angiogenesis, and cell cycle arrest. scirp.orgarabjchem.org Several quinoline-based drugs, including camptothecin (B557342) and its analogues topotecan (B1662842) and irinotecan, are used clinically for their topoisomerase I inhibitory activity. scirp.orgekb.eg

Research has explored numerous quinoline analogues for their potential as anticancer agents. nih.gov For instance, two series of 4-alkoxy-2-arylquinolines were designed as potential topoisomerase I inhibitors, with one compound showing potent cytotoxic activity against colon cancer, leukemia, and melanoma cell lines. ekb.eg The antiproliferative activity of quinoline derivatives has been demonstrated against a wide range of cancer cell lines, including those of the breast, colon, lung, and kidney. arabjchem.orgresearchgate.net

Pyrano[3,2-c]quinoline analogues have also been synthesized and evaluated for their anticancer activity. scirp.org In one study, certain 3-amino pyranoquinolinone derivatives exhibited significant cytotoxicity against Ehrlich Ascites Carcinoma (EAC), liver cancer (Hep-G2), and breast cancer (MCF-7) cell lines. scirp.org Molecular docking studies suggested that these compounds may act as inhibitors of topoisomerase II beta (TOP2B). scirp.org

Furthermore, quinoline derivatives have been investigated as inhibitors of other key targets in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and aurora kinases. ekb.egresearchgate.net Some recently synthesized quinoline-(1H)-4-one derivatives have shown VEGFR-2 inhibition superior to the standard drugs sorafenib (B1663141) and sunitinib. researchgate.net Additionally, certain 4-anilinoquinoline derivatives have displayed potent inhibitory activities against aurora kinases A and B. ekb.eg

The versatility of the quinoline scaffold allows for the development of hybrid molecules with enhanced anticancer properties. ekb.eg For example, quinoline-hydrazone derivatives have been shown to possess anticancer activity in addition to other biological effects. researchgate.net

Table 2: Anticancer and Antitumor Properties of Selected Quinoline Analogues

Compound/Analogue TypeCancer Cell Line(s) / TargetKey Findings
4-Alkoxy-2-arylquinolinesColon cancer, leukemia, melanomaPotent cytotoxic activity, targeting topoisomerase I. ekb.eg
3-Amino pyranoquinolinone derivativesEAC, Hep-G2, MCF-7Significant cytotoxicity, potential TOP2B inhibition. scirp.org
Quinoline-(1H)-4-one derivativesVEGFR-2Inhibition better than sorafenib and sunitinib. researchgate.net
4-Anilinoquinoline derivativesAurora Kinases A/BPotent inhibitory activities. ekb.eg

Antioxidant and Cytoprotective Effects (e.g., against Oxidative Stress)

Quinoline derivatives have been investigated for their antioxidant and cytoprotective properties. researchgate.net The design of new cytoprotectors with selective antioxidant activity often involves nitrogen-containing heterocycles like quinoline. researchgate.net Various quinoline analogues have demonstrated activity as antioxidant agents and as metal chelators. researchgate.net

For example, 2-((7-chloroquinolin-4-yl)thio)succinic acid and 2-((quinolin-4-yl)thio)ethanamine dihydrochloride (B599025) have shown antioxidant effects comparable to ascorbic acid. researchgate.net Schiff bases derived from quinoline have also been noted for their antioxidant properties. researchgate.net

The neuroprotective effects of certain quinoline analogues are linked to their ability to counteract oxidative stress. Kynurenic acid (KYNA), a metabolite of tryptophan with a quinoline core structure, mitigates glutamate (B1630785) excitotoxicity and oxidative stress by scavenging free radicals and enhancing antioxidant defenses. mdpi.com

Furthermore, quinone-tacrine hybrids have been designed to possess antioxidant effects in addition to other therapeutic activities relevant to Alzheimer's disease. researchgate.net In cell-based assays, selected hybrids demonstrated antioxidant activity through the induction of NQO1, an enzyme involved in cellular defense against oxidative stress. researchgate.net Chalcone (B49325) derivatives, which can be hybridized with quinolines, have also shown good cytoprotective effects against cell death induced by hydrogen peroxide and peroxynitrite. nih.gov

Anti-inflammatory Response

The quinoline scaffold is present in compounds that exhibit anti-inflammatory properties. researchgate.netnih.gov Quinoline derivatives have been explored for their potential to modulate inflammatory responses. rasayanjournal.co.in For instance, a study investigating a quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, found that it could mitigate methotrexate-induced inflammation in an experimental model. nih.gov The combination of this compound with methotrexate (B535133) was suggested to help reduce associated oxidation and inflammation. nih.gov

The anti-inflammatory effects of some quinoline analogues may be mediated through the inhibition of key inflammatory pathways. For example, some derivatives have been designed to target enzymes like cyclooxygenase (COX), which are central to the production of prostaglandins (B1171923) that cause inflammation and pain. researchgate.net Kynurenic acid and its analogues also play a role in modulating neuroinflammatory processes. mdpi.com

Neuroprotective and Central Nervous System Activities

Analogues of this compound and related quinoline structures have shown a range of activities within the central nervous system (CNS), including neuroprotective effects. mdpi.comgoogle.com The quinoline scaffold is a component of various compounds with potential applications in treating CNS disorders such as anxiety, depression, neurodegenerative diseases, and pain. google.com

Kynurenic acid (KYNA), an endogenous metabolite with a quinoline core, is known for its neuroprotective properties. mdpi.com It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which helps to reduce the excitotoxic effects of glutamate. mdpi.com Structural modifications of KYNA have led to the development of novel analogues with the aim of separating therapeutic benefits from adverse motor effects. mdpi.com Some of these analogues, such as SZR-72 and SZR-73, have demonstrated neuromodulatory potential in preclinical studies. mdpi.com

Other quinoline derivatives have also been investigated for their neuroprotective capabilities. For example, (Z)-N-t-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide has been identified as a potent neuroprotective agent in experimental models of ischemia. researchgate.net Its neuroprotective capacity is supported by its ability to trap various reactive oxygen species. researchgate.net

Furthermore, quinoline derivatives have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. mdpi.com Inhibition of AChE can also have neuroprotective effects, as the enzyme is involved in apoptosis. mdpi.com

Some 2-(fluoromethyl)-3-aryl-4(3H)-quinazolinone derivatives, which are structurally related to quinolines, have been shown to possess CNS depressant activities with lower toxicity than their parent compounds. nih.gov

Table 3: Neuroprotective and CNS Activities of Selected Quinoline Analogues

Compound/Analogue TypeProposed Mechanism/EffectKey Findings
Kynurenic Acid (KYNA) Analogues (SZR-72, SZR-73)NMDA receptor antagonism, neuromodulationDecoupled neuromodulatory potential from acute motor toxicity in preclinical models. mdpi.com
(Z)-N-t-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxideNeuroprotection, free radical scavengingPotent neuroprotective agent in ischemia models. researchgate.net
2-(Fluoromethyl)-3-aryl-4(3H)-quinazolinone derivativesCNS depressant activityMore potent CNS depressant activities and less toxicity than parent compounds. nih.gov

Preclinical Evaluation and Translational Research

The preclinical evaluation of this compound analogues and related quinoline compounds involves a range of in vitro and in vivo studies to assess their therapeutic potential and safety profiles. mdpi.commdpi.com This stage of research is crucial for translating promising laboratory findings into potential clinical applications.

Preclinical studies often begin with in vitro assays to determine a compound's efficacy against specific targets, such as cancer cell lines or pathogens. scirp.orgresearchgate.net For example, the National Cancer Institute's 60-cell line panel (NCI-60) is a common tool for in vitro anticancer screening of quinoline derivatives. arabjchem.org These studies help to identify the most potent compounds and provide insights into their mechanisms of action. nih.gov

Following in vitro testing, promising candidates are advanced to in vivo models, typically in animals, to evaluate their efficacy and safety in a living system. mdpi.comnih.gov For instance, the in vivo effectiveness of quinoline-based efflux pump inhibitors has been assessed in combination with antibiotics in animal models of bacterial infection. mdpi.com Similarly, the antitumor activity of orally administered quinoline derivatives has been demonstrated in xenograft models of leukemia and breast cancer in mice. nih.gov

Translational research for quinoline analogues also involves structure-activity relationship (SAR) studies, where the chemical structure of a lead compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov This iterative process of design, synthesis, and testing is fundamental to the development of optimized drug candidates. acs.org

Investigations into Bioavailability and Metabolic Stability

The bioavailability and metabolic stability of a drug candidate are critical factors that determine its potential for successful clinical development. mdpi.com For orally administered drugs, poor bioavailability can be a major obstacle. mdpi.com Research on this compound analogues and other quinoline derivatives includes investigations into these key pharmacokinetic properties.

Metabolic stability, a drug's resistance to breakdown by metabolic enzymes, is a crucial determinant of its bioavailability. mdpi.com The cytochrome P450 (CYP) enzymes are primarily responsible for the metabolism of many small molecule drugs. mdpi.com Strategies to improve metabolic stability include structural modifications to block metabolically labile sites on the drug molecule. mdpi.com Deuteration, the replacement of hydrogen with deuterium, is one such strategy that can slow the rate of metabolic reactions and has been applied to pyrazoloquinolinone derivatives to enhance their metabolic stability and bioavailability. researchgate.net

The physicochemical properties of a compound, such as its lipophilicity, also play a significant role in its bioavailability. mdpi.com An optimal balance between lipophilicity and aqueous solubility is necessary for good membrane permeability and absorption. mdpi.com

Preclinical studies often include in vitro assays to predict a compound's metabolic stability, such as microsomal stability assays. nih.gov For example, a potent BET bromodomain inhibitor with a quinoline moiety was found to have excellent microsomal stability, which correlated with its good oral pharmacokinetics in rats and mice. nih.gov The use of deuterated analogues in metabolic stability assays can also help to track the degradation of a compound.

Advanced Computational and Theoretical Chemistry Studies of 2 Quinolin 3 Yl Ethanamine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as 2-(quinolin-3-yl)ethanamine, to the active site of a target protein.

While specific docking studies focusing solely on this compound are not extensively detailed in published literature, research on closely related quinoline (B57606) derivatives provides significant insight into the potential interactions this scaffold can form. For instance, studies on quinoline-based iminothiazoline derivatives have used molecular docking to explore their inhibitory potential against enzymes like alkaline phosphatase and elastase. nih.govnih.gov These analyses reveal that the quinoline moiety is crucial for establishing key interactions within the enzyme's active site.

In a typical docking study, the ligand is placed into the binding site of a protein, and its conformation and orientation are systematically sampled. The resulting poses are then scored based on a function that estimates the binding free energy. The analysis of the best-scoring poses reveals specific molecular interactions. For quinoline derivatives, these interactions often include:

Hydrogen Bonds: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the amine group in the ethanamine side chain can act as a hydrogen bond donor. Studies on related compounds show hydrogen bonds forming with residues like Arginine (Arg) and Asparagine (Asn). nih.gov

Hydrophobic Interactions: The aromatic quinoline ring system frequently engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp) in the protein's binding pocket. nih.govmdpi.com

These computational predictions are invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Table 1: Typical Ligand-Protein Interactions Identified via Molecular Docking for Quinoline Scaffolds

Interaction TypeDescriptionPotential Interacting Residues
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom.Arg, Asn, Asp
π-π Stacking A non-covalent interaction between aromatic rings.Phe, Tyr, Trp
Hydrophobic Interactions between nonpolar groups in an aqueous environment.Leu, Ile, Val
C-H···O/N Weak hydrogen bonds where a carbon-hydrogen bond acts as the donor.Various

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, providing deep insights into its structure, stability, and chemical reactivity. DFT studies can determine optimized molecular geometry, vibrational frequencies, and electronic parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For quinoline derivatives, DFT calculations have been used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule. alquds.edu

Analyze Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are crucial for predicting a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govmdpi.com

Calculate Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be derived from FMO energies to quantify the molecule's reactivity. nih.gov

Predict Spectroscopic Properties: DFT can be used to calculate theoretical NMR and IR spectra, which can then be compared with experimental data to confirm the molecular structure. alquds.eduacs.org

Studies on related quinolinyl-iminothiazolines have used DFT (specifically with the B3LYP functional) to find that derivatives with lower HOMO-LUMO energy gaps were more reactive, which correlated with their observed biological activity. nih.gov Such calculations for this compound would be essential to understand its intrinsic electronic characteristics and guide the synthesis of new analogues with tailored reactivity profiles.

Table 2: Key Parameters Obtained from Quantum Chemical (DFT) Calculations

ParameterSymbolSignificance
Total Energy EtotalIndicates the overall stability of the molecular conformation.
HOMO Energy EHOMOEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy ELUMOEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap ΔEELUMO - EHOMO; an indicator of chemical reactivity and kinetic stability.
Dipole Moment µMeasures the overall polarity of the molecule, affecting solubility and binding.
Chemical Hardness η(ELUMO - EHOMO) / 2; measures resistance to change in electron configuration.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by providing a dynamic view of the ligand-protein complex, assessing its stability and revealing the conformational changes that occur during the binding process.

An MD simulation for a complex of this compound with a target protein would involve the following steps:

The complex, often derived from a molecular docking pose, is placed in a simulated physiological environment (a box of water molecules and ions).

The forces on every atom are calculated using a force field (e.g., OPLS3).

Newton's equations of motion are solved to simulate the movement of atoms over a set period, typically nanoseconds to microseconds.

Analysis of the simulation trajectory provides critical information. For example, MD simulations performed on quinoline-based inhibitors of elastase and alkaline phosphatase have been used to confirm the stability of the docked poses. nih.govnih.gov Key metrics analyzed include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time indicates that the complex has reached equilibrium and the ligand is stably bound. nih.gov

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding.

Interaction Analysis: Tracks the persistence of specific hydrogen bonds and other interactions throughout the simulation, confirming which contacts are most important for stable binding. nih.gov

These simulations provide a more realistic and rigorous assessment of binding than static docking alone, offering crucial insights into the conformational dynamics that govern molecular recognition.

Cheminformatics and Virtual Screening for Lead Identification

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. It plays a vital role in modern drug discovery, particularly in virtual screening, where vast libraries of compounds are computationally evaluated to identify those most likely to bind to a drug target.

The this compound structure represents a valuable scaffold for building chemical libraries for virtual screening. The quinoline core is a "privileged scaffold," meaning it is found in numerous biologically active compounds and can interact with a wide range of biological targets. nih.gov

A typical virtual screening workflow using this scaffold might involve:

Library Generation: Creating a virtual library of compounds by computationally adding various substituents to the this compound core.

Filtering: Applying filters based on physicochemical properties (e.g., Lipinski's Rule of Five) to select for drug-like molecules with favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Docking-Based Screening: Docking the filtered library of compounds against a protein target of interest.

Hit Selection: Ranking the compounds based on their docking scores and visual inspection of their binding modes to select a smaller subset of "hits" for experimental testing.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate variations in molecular structure with changes in biological activity, are another key cheminformatics tool. A QSAR model developed for a series of quinoline derivatives can be used to predict the activity of new, unsynthesized compounds, further refining the lead identification process. nih.govnih.gov

In Silico Prediction of Biological Activity and Toxicity Profiles

Before committing to expensive and time-consuming synthesis and experimental testing, computational methods can be used to predict the likely biological activities and toxicity profile of a compound. These in silico predictions are a critical component of early-stage drug discovery, helping to prioritize candidates and flag potential liabilities.

For this compound, various computational tools and webservers, such as ProTox-II or the Prediction of Activity Spectra for Substances (PASS) program, could be used. asmepress.comresearchgate.net These platforms leverage large databases of experimental data to build predictive models based on a compound's structure.

Prediction of Biological Activity:

PASS: This software predicts a broad spectrum of potential biological activities (e.g., anti-inflammatory, antineoplastic, antimicrobial) based on the structural fragments within a molecule. researchgate.net The prediction is given as a probability for a compound to be active (Pa) or inactive (Pi).

Prediction of Toxicity:

ADMET Profiles: In silico tools are widely used to predict ADME and toxicity (ADMET) properties. For quinoline-1,2,3-triazole-aniline hybrids, ADMET predictions were used to assess drug-likeness and bioavailability. mdpi.com

Toxicity Endpoints: Specific toxicities can be predicted, including hepatotoxicity (liver damage), carcinogenicity (cancer-causing potential), mutagenicity (potential to cause DNA mutations), and immunotoxicity. asmepress.com

LD50 Prediction: The median lethal dose (LD50) can be estimated to classify the compound's acute oral toxicity according to the Globally Harmonized System (GHS). charite.de

Structural Alerts: Models can identify specific chemical fragments or motifs within a molecule that are known to be associated with toxicity. nih.govnih.gov

These predictive models allow researchers to screen out compounds with unfavorable toxicity profiles early in the discovery pipeline, focusing resources on the most promising and potentially safest candidates for further development.

Table 3: Common Endpoints for In Silico Toxicity Prediction

Toxicity EndpointDescriptionPrediction Basis
Hepatotoxicity Potential for the compound to cause drug-induced liver injury.Models trained on known hepatotoxic and non-toxic compounds.
Carcinogenicity Likelihood of the compound to cause cancer.Based on structural alerts and data from databases like the Carcinogenic Potency Database (CPDB). asmepress.com
Mutagenicity Potential to induce genetic mutations, often predicted using models of the Ames test.Based on benchmark datasets and structural alerts for mutagenic fragments. asmepress.com
Immunotoxicity Potential to adversely affect the immune system.Models based on cytotoxicity data from immune cell lines. asmepress.com
Cytotoxicity General toxicity to cells, often predicted as a GI50 (concentration for 50% growth inhibition) value.Models trained on data from large-scale cell line screening panels (e.g., NCI-60).

Analytical Methodologies for Research on 2 Quinolin 3 Yl Ethanamine

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental in determining the molecular structure of 2-(Quinolin-3-YL)ethanamine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the case of this compound, ¹H NMR and ¹³C NMR are employed to identify the chemical environments of the hydrogen and carbon atoms, respectively. While specific spectral data for this exact compound is not widely published in public domains, analysis of related quinoline (B57606) structures provides expected chemical shift regions. For instance, protons on the quinoline ring typically resonate in the aromatic region (δ 7.0-9.0 ppm), with distinct shifts depending on their position relative to the nitrogen atom and the ethylamine (B1201723) substituent. The protons of the ethylamine side chain would appear in the aliphatic region, with the methylene (B1212753) group adjacent to the amine showing a characteristic shift.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands corresponding to N-H stretching vibrations of the primary amine group, typically in the range of 3300-3500 cm⁻¹. C-H stretching vibrations from both the aromatic quinoline ring and the aliphatic ethyl chain would also be present. Furthermore, C=N and C=C stretching vibrations from the quinoline ring would appear in the 1500-1650 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve cleavage of the ethylamine side chain, providing further structural confirmation. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for both separation and identification.

Interactive Table: Expected Spectroscopic Data for this compound

TechniqueFeatureExpected Region/Value
¹H NMRQuinoline Protonsδ 7.0-9.0 ppm
¹H NMREthylamine Protonsδ 2.5-3.5 ppm
¹³C NMRQuinoline Carbonsδ 120-150 ppm
¹³C NMREthylamine Carbonsδ 30-50 ppm
IRN-H Stretch (Amine)3300-3500 cm⁻¹
IRC-H Stretch (Aromatic)~3000-3100 cm⁻¹
IRC-H Stretch (Aliphatic)~2850-2960 cm⁻¹
IRC=N/C=C Stretch (Quinoline)1500-1650 cm⁻¹
MSMolecular Ion Peak (M+)Corresponding to C₁₁H₁₂N₂

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are widely used for the analysis of quinoline derivatives. A reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is typically employed. The retention time of the compound is a key parameter for its identification and quantification. The high resolution of these techniques allows for the separation of closely related impurities. While specific vendor data from suppliers like BLD Pharm indicates the availability of HPLC and UPLC methods for this compound, the detailed parameters are proprietary bldpharm.com.

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique used for rapid analysis, such as monitoring the progress of a chemical reaction. A silica (B1680970) gel plate is commonly used as the stationary phase, with a suitable solvent system as the mobile phase. The position of the spot corresponding to this compound, visualized under UV light or with a staining agent, is characterized by its retention factor (Rf) value.

Biochemical Assay Development and Validation

Given the structural similarity of quinoline derivatives to various biologically active molecules, biochemical assays could be developed to investigate the interaction of this compound with biological targets such as enzymes or receptors. The development of such assays would involve selecting an appropriate biological target, designing a method to measure the compound's effect (e.g., inhibition or activation), and validating the assay for parameters like accuracy, precision, and sensitivity.

Quantitative Analysis in Biological Matrices

To study the pharmacokinetic properties of this compound, methods for its quantitative analysis in biological matrices such as plasma, urine, or tissue homogenates are necessary. LC-MS/MS is the gold standard for such analyses due to its high sensitivity and selectivity. This technique allows for the detection and quantification of the compound at very low concentrations, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. The development of a quantitative LC-MS/MS method would involve optimizing sample preparation (e.g., protein precipitation or solid-phase extraction), chromatographic separation, and mass spectrometric detection parameters.

Future Perspectives and Research Challenges for 2 Quinolin 3 Yl Ethanamine in Chemical Biology

Development of Highly Potent and Selective Agents

A primary challenge in the development of 2-(quinolin-3-yl)ethanamine-based therapeutic agents is the optimization of potency and selectivity. The quinoline (B57606) core is a common kinase inhibitor chemotype, and achieving selectivity can be difficult. biorxiv.org Structure-activity relationship (SAR) studies are crucial for identifying which structural modifications lead to enhanced biological activity and specificity for a desired molecular target. nih.gov

Research has shown that substitutions at various positions on the quinoline ring can significantly modulate the efficacy and selectivity of quinoline-based inhibitors. mdpi.comnih.gov For instance, in the context of allosteric HIV-1 integrase inhibitors, modifications at the 4, 6, 7, and 8 positions of the quinoline scaffold have been explored to improve antiviral potency. mdpi.comnih.gov Similarly, for α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be critical for activity. nih.gov

Future efforts will likely focus on a systematic exploration of the chemical space around the this compound scaffold. This involves synthesizing and screening a library of analogs with diverse substituents on both the quinoline ring and the ethanamine side chain. For example, studies on N-(2-arylethyl)quinolin-3-amines, inspired by marine alkaloids, have demonstrated that the nature of the aryl group on the side chain is indispensable for anti-mycobacterial activity. nih.govresearchgate.net The 2-naphthyl analog showed the most potent activity, highlighting the importance of the side chain's structure for target recognition. nih.gov Computational modeling and structure-based drug design will be invaluable tools in guiding these synthetic efforts to maximize interactions with the target protein and minimize binding to off-targets. rsc.org

Table 1: SAR Insights for Quinoline-Based Compounds

Position of ModificationEffect on Activity/SelectivityExample Target ClassCitation
Quinoline Position 3Critical for antagonist potencyα2C-adrenoceptor nih.gov
Quinoline Position 4, 6, 7, 8Modulates antiviral potency and shifts selectivityHIV-1 Integrase mdpi.comnih.gov
Ethanamine Side Chain (Aryl Group)Indispensable for anti-mycobacterial activityUndisclosed Mycobacterial Target nih.gov
Quinoline Position 66-cyano substitution doubled potency compared to 6-CF3Cyclin G associated kinase (GAK) biorxiv.org

Exploration of Novel Therapeutic Indications

The quinoline scaffold is associated with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. rsc.orgscientific.netontosight.aiwisdomlib.org While some applications of this compound derivatives are being explored, such as in the context of anti-mycobacterial agents nih.govresearchgate.net, a vast therapeutic landscape remains to be investigated.

Future research should aim to screen this compound and its analogs against a wide array of biological targets to uncover new therapeutic opportunities. For example, substituted quinolines have shown activity against various tumor cell lines by inhibiting metabolic activity and blocking cell proliferation. nih.gov The development of quinoline-based kinase inhibitors is a particularly active area of research in oncology. nih.gov Furthermore, given the prevalence of the quinoline motif in drugs targeting the central nervous system, exploring the potential of this compound derivatives for neurological disorders could be a fruitful avenue. mdpi.com

Systematic screening of compound libraries against diverse panels of cell lines and enzymes will be essential. This can be complemented by phenotypic screening to identify compounds that induce a desired cellular response, even without prior knowledge of the specific molecular target.

Integration of Multi-Omics Data in Drug Discovery

To gain a deeper understanding of the mechanisms of action and potential applications of this compound derivatives, the integration of multi-omics data is becoming increasingly important. Approaches such as genomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to a compound, helping to identify its primary targets and off-targets, and to elucidate the pathways it modulates. biorxiv.org

For instance, treating cancer cells with a quinoline-based compound and subsequently analyzing changes in protein levels can reveal the downstream effectors of the drug's target, such as the activation of tumor suppressor proteins like p53. biorxiv.org This information is invaluable for validating the compound's mechanism of action and for identifying potential biomarkers for patient stratification.

Future research will likely involve the routine application of these systems biology approaches. By correlating drug-induced changes across different "omics" layers, researchers can build detailed models of a compound's activity, predict its efficacy and potential side effects, and generate new hypotheses for its therapeutic use.

Addressing Resistance Mechanisms and Off-Target Effects

A significant hurdle in the development of any new therapeutic agent is the potential for drug resistance and off-target effects. For quinoline-based compounds, particularly those used as antimicrobial or anticancer agents, resistance can emerge through various mechanisms. These include mutations in the drug's target enzyme, alterations in drug permeation through the cell membrane, and the acquisition of resistance-conferring genes on plasmids. nih.govnih.govacs.orgmdpi.comdovepress.com

Understanding these resistance mechanisms is critical for designing next-generation inhibitors that can overcome them. For example, if resistance is caused by a specific mutation in the target protein, new analogs could be designed to bind effectively to the mutated enzyme.

Off-target effects, where a drug interacts with proteins other than its intended target, are a common cause of toxicity and can limit the therapeutic window of a compound. nih.govacs.org The quinoline scaffold is known to interact with a variety of biological targets, leading to potential polypharmacology. mdpi.comnih.govresearchgate.netpreprints.org While sometimes beneficial, unintended interactions can also lead to adverse effects. For example, some quinoline derivatives have shown off-target activity against the hERG K+ channel, a major concern for cardiovascular safety. nih.gov Future research must focus on designing compounds with improved selectivity. This involves not only optimizing interactions with the desired target but also actively designing out interactions with known off-targets. mdpi.com This can be achieved through iterative rounds of chemical synthesis and biological testing, guided by computational models and structural biology.

Table 2: Common Resistance Mechanisms for Quinolone-based Agents

MechanismDescriptionConsequenceCitation
Target-Mediated ResistanceMutations in the target enzymes (e.g., DNA gyrase, topoisomerase IV) weaken drug binding.Reduced drug efficacy. nih.govacs.org
Altered Drug PermeationChanges in the cell envelope (e.g., reduced porin expression, efflux pump upregulation) decrease intracellular drug concentration.Lower drug levels at the target site. nih.govdovepress.com
Plasmid-Mediated ResistanceAcquisition of genes (e.g., qnr) that protect the target enzyme or modify the drug.Spread of resistance among bacteria. nih.govnih.govacs.org

Sustainable and Scalable Synthetic Approaches

The translation of a promising chemical compound from the laboratory to the clinic requires the development of sustainable and scalable synthetic methods. ijpsjournal.com Traditional methods for synthesizing quinolines often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste, which are not ideal for large-scale production. nih.govacs.org

There is a growing emphasis on developing "green" and efficient synthetic routes to quinoline derivatives. ijpsjournal.comnih.govacs.orgresearchgate.net This includes the use of environmentally benign catalysts, solvent-free reaction conditions, and energy-efficient techniques like microwave or ultrasound-assisted synthesis. ijpsjournal.comacs.org For example, electrochemistry offers a sustainable alternative to traditional chemical reductants in the Friedländer reaction for quinoline synthesis. rsc.org

Biocatalysis, which uses enzymes to perform chemical transformations, is another promising green approach. rsc.orgnumberanalytics.commdpi.comacs.org Enzymes like monoamine oxidase and horseradish peroxidase have been used for the synthesis of quinolines and related compounds under mild conditions. rsc.orgacs.orgnih.gov These biocatalytic methods can offer high selectivity and reduce the environmental impact of chemical synthesis. Future research will focus on discovering and engineering new enzymes for the efficient production of this compound and its derivatives, as well as optimizing reaction conditions for large-scale manufacturing.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 2-(Quinolin-3-YL)ethanamine with high purity and yield?

  • Methodological Answer : Optimize reaction conditions using solvent systems like dichloromethane or ethanol, as demonstrated in analogous quinoline derivatives . Catalysts such as triethylamine (TEA) can enhance coupling reactions (e.g., amide formation), while controlling temperature (room temperature to reflux) improves selectivity. Post-synthesis purification via column chromatography or recrystallization ensures purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm structure via 1^1H/13^13C NMR or X-ray crystallography .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze aromatic proton signals (quinoline ring: δ 7.5–9.0 ppm) and ethanamine chain protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+ for C11_{11}H11_{11}N2_2) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures using SHELXL for small-molecule refinement, noting potential challenges in resolving flexible ethanamine chains .

Q. What are the key physicochemical properties to prioritize during preclinical evaluation?

  • Methodological Answer : Assess:

  • Solubility : Use ESOL Log S predictions (e.g., -2.05 for similar compounds) and experimental validation in PBS or DMSO .
  • Permeability : Employ Caco-2 cell monolayers or PAMPA assays to estimate blood-brain barrier (BBB) penetration, noting that quinoline derivatives often exhibit moderate BBB permeability .
  • Stability : Conduct pH-dependent stability studies (e.g., 1–12) and monitor degradation via HPLC .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

  • Methodological Answer : Address challenges such as twinning or poor diffraction using:

  • Alternative Software : Compare SHELXL refinements with PHENIX or REFMAC5 for macromolecular applications .
  • Data Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm bond angles and torsional conformations .

Q. What in vitro assays are suitable for evaluating CYP450 inhibition potential?

  • Methodological Answer : Use human liver microsomes (HLMs) with probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9). Quantify metabolite formation via LC-MS/MS. For example, quinoline-based compounds may show CYP2D6 inhibition (IC50_{50} < 10 µM), requiring dose adjustments in drug development .

Q. How can molecular docking studies predict the binding affinity of this compound to neurological targets?

  • Methodological Answer :

  • Target Selection : Prioritize receptors like NMDA or serotonin receptors based on structural analogs (e.g., tryptamine derivatives) .
  • Docking Workflow : Use AutoDock Vina with optimized force fields. Validate poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .

Q. What statistical approaches are critical for analyzing dose-response data in pharmacological studies?

  • Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50}. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to ensure reproducibility .

Safety and Compliance

Q. What safety protocols are essential for handling this compound intermediates?

  • Methodological Answer : Follow SDS guidelines:

  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H315-H319-H335 warnings) .
  • PPE : Wear nitrile gloves and safety goggles.
  • Waste Disposal : Neutralize acidic/basic residues before disposal .

Data Presentation and Ethics

Q. How should researchers present synthetic yield and analytical data in publications?

  • Methodological Answer :

  • Tables : Include columns for reaction conditions (solvent, catalyst, temperature), yield (%), and purity (HPLC/LC-MS).
  • Figures : Use annotated NMR spectra with peak assignments and crystallographic ORTEP diagrams .
  • Ethics : Declare institutional review board (IRB) approvals for biological studies and data integrity measures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.